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Compound of Interest

Compound Name:
1-[4-(4-

Fluorophenoxy)phenyl]ethanone

Cat. No.: B1334159 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Cross-Referenced Guide

to Analytical Data

This guide provides a comparative analysis of the analytical data for 1-[4-(4-
Fluorophenoxy)phenyl]ethanone, a versatile intermediate in pharmaceutical and organic

synthesis, against two structurally related alternatives: 4-Fluoroacetophenone and 4-

Phenoxyacetophenone. Due to the limited availability of public experimental spectral data for 1-
[4-(4-Fluorophenoxy)phenyl]ethanone, this guide combines available physical properties

with predicted spectral characteristics to offer a valuable comparative resource.

Physicochemical Properties
The introduction of a phenoxy group and a fluorine atom significantly influences the

physicochemical properties of the parent acetophenone structure. These modifications can

impact solubility, melting point, and chromatographic behavior, which are critical parameters in

drug development and chemical synthesis.
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Property
1-[4-(4-
Fluorophenoxy)phe
nyl]ethanone

4-
Fluoroacetophenon
e

4-
Phenoxyacetophen
one

Molecular Formula C₁₄H₁₁FO₂ C₈H₇FO C₁₄H₁₂O₂

Molecular Weight 230.24 g/mol 138.14 g/mol 212.24 g/mol

Melting Point 63-65 °C
Not applicable (liquid

at room temperature)
50-52 °C

Boiling Point 166-172 °C at 2.5 Torr 196 °C at 760 mmHg 200 °C at 12 mmHg

Appearance Off-white crystals
Colorless to pale

yellow liquid
Solid

Spectroscopic Data Comparison
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of

chemical compounds. This section compares the key spectral features of the three compounds

across ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of

hydrogen atoms in a molecule. The predicted chemical shifts for 1-[4-(4-
Fluorophenoxy)phenyl]ethanone are based on the analysis of its structural analogues.

Compound
Key Proton Signals (Predicted/Observed
δ, ppm)

1-[4-(4-Fluorophenoxy)phenyl]ethanone
Aromatic Protons: 7.0-8.1 (complex multiplets),

Methyl Protons: ~2.6 (singlet)

4-Fluoroacetophenone
Aromatic Protons: 7.10-7.15 (t, 2H), 7.96-8.00

(m, 2H), Methyl Protons: 2.59 (s, 3H)

4-Phenoxyacetophenone
Aromatic Protons: 7.0-8.0 (complex multiplets),

Methyl Protons: ~2.6 (singlet)
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides insight into the carbon framework of a molecule.

Compound
Key Carbon Signals (Predicted/Observed
δ, ppm)

1-[4-(4-Fluorophenoxy)phenyl]ethanone
Carbonyl Carbon: ~197, Aromatic Carbons: 115-

165 (multiple signals), Methyl Carbon: ~26

4-Fluoroacetophenone

Carbonyl Carbon: 196.5, Aromatic Carbons:

115.6 (d), 115.8 (d), 130.9 (d), 131.0 (d), 133.5,

164.5, 167.0, Methyl Carbon: 26.5

4-Phenoxyacetophenone
Carbonyl Carbon: ~197, Aromatic Carbons: 118-

162 (multiple signals), Methyl Carbon: ~26

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Compound Key IR Absorptions (cm⁻¹)

1-[4-(4-Fluorophenoxy)phenyl]ethanone
C=O Stretch: ~1680, C-O-C Stretch: ~1240, C-F

Stretch: ~1220, Aromatic C-H Stretch: ~3050

4-Fluoroacetophenone
C=O Stretch: ~1685, C-F Stretch: ~1230,

Aromatic C-H Stretch: ~3070

4-Phenoxyacetophenone
C=O Stretch: ~1680, C-O-C Stretch: ~1240,

Aromatic C-H Stretch: ~3060

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification.
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Compound Molecular Ion (m/z) and Key Fragments

1-[4-(4-Fluorophenoxy)phenyl]ethanone

[M]⁺: 230, Key Fragments: Expected fragments

corresponding to the loss of CH₃, CO, and

cleavage around the ether linkage.

4-Fluoroacetophenone
[M]⁺: 138, Key Fragments: 123 ([M-CH₃]⁺), 95

([M-COCH₃]⁺)

4-Phenoxyacetophenone
[M]⁺: 212, Key Fragments: 197 ([M-CH₃]⁺), 121,

93

Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. The following are

generalized protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of the solid sample.

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in

a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Instrument Parameters (¹H NMR):

Spectrometer Frequency: 400 MHz or higher.

Pulse Sequence: A standard single-pulse sequence.

Number of Scans: 16 to 64, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.
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Instrument Parameters (¹³C NMR):

Spectrometer Frequency: 100 MHz or higher.

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Clean the crystal thoroughly after the measurement.

Mass Spectrometry (Electron Ionization - EI)
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol,

dichloromethane).

Introduce the sample into the mass spectrometer, often via a direct insertion probe or

through a gas chromatograph (GC-MS).

The sample is vaporized and then ionized by a high-energy electron beam (typically 70 eV).

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

A mass spectrum is generated, showing the relative abundance of each ion.
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Visualizations
Diagrams illustrating the relationships between the compounds and the analytical workflow can

aid in understanding the comparative analysis.

Structural Comparison of Acetophenones

1-[4-(4-Fluorophenoxy)phenyl]ethanone

4-Fluoroacetophenone

Structural Simplification
(Removal of phenoxy group)

4-Phenoxyacetophenone

Structural Modification
(Removal of fluorine)

Click to download full resolution via product page

Figure 1. Structural relationships between the compared compounds.
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General Analytical Workflow

Sample Preparation

Spectroscopic Analysis

Data Interpretation
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NMR
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(EI)

Structural Elucidation

Purity Assessment
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Figure 2. A generalized workflow for the analytical characterization of organic compounds.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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